4-((5-Chloro-3-fluoropyridin-2-yl)oxy)benzonitrile
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Overview
Description
4-((5-Chloro-3-fluoropyridin-2-yl)oxy)benzonitrile is an organic compound with the molecular formula C12H6ClFN2O. It is a solid at room temperature and is known for its applications in various scientific fields, including chemistry, biology, and industry .
Mechanism of Action
Mode of Action
It is suggested that the spatial configuration of the carbon atoms connected to the compound plays an important role in its fungicidal activity . When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that this compound may interfere with the electron transport chain in mitochondria .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that this compound may disrupt the normal functioning of mitochondria, leading to cell death .
Action Environment
It is known that the introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Chloro-3-fluoropyridin-2-yl)oxy)benzonitrile typically involves the reaction of 5-chloro-3-fluoropyridine-2-ol with 4-cyanophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-((5-Chloro-3-fluoropyridin-2-yl)oxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups on the pyridine ring.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative .
Scientific Research Applications
4-((5-Chloro-3-fluoropyridin-2-yl)oxy)benzonitrile has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-fluoropyridin-2-yl)oxy)benzonitrile: A closely related compound with similar structural features.
3-Chloro-5-(6-(5-fluoropyridin-2-yl)pyrimidin-4-yl)benzonitrile: Another compound with a pyridine ring and similar functional groups.
Uniqueness
4-((5-Chloro-3-fluoropyridin-2-yl)oxy)benzonitrile is unique due to its specific combination of chloro and fluoro substituents on the pyridine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(5-chloro-3-fluoropyridin-2-yl)oxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClFN2O/c13-9-5-11(14)12(16-7-9)17-10-3-1-8(6-15)2-4-10/h1-5,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORKSJIDLJHCSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=C(C=C(C=N2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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